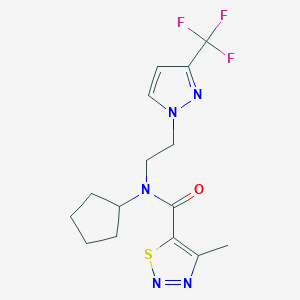

N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N5OS/c1-10-13(25-21-19-10)14(24)23(11-4-2-3-5-11)9-8-22-7-6-12(20-22)15(16,17)18/h6-7,11H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOQBHLADLAZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step procedures. Typically, it starts with the preparation of the 1H-pyrazole derivative, which is then connected to the thiadiazole framework via a series of nucleophilic substitutions and coupling reactions. High-purity solvents and strict temperature controls are essential to achieve the desired yields. Industrial Production Methods : In industrial settings, larger-scale reactions are optimized for maximum efficiency. Catalysts and automated reactors might be employed to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes several reactions:

Oxidation: : In the presence of oxidizing agents, the thiadiazole ring can form sulfoxides or sulfones.

Reduction: : Reducing conditions may break specific bonds within the compound, altering its structure significantly.

Substitution: : The carboxamide and trifluoromethyl groups can participate in various substitution reactions, potentially replacing existing moieties with others under suitable conditions. Common Reagents and Conditions : For oxidation, typical reagents include KMnO₄ or H₂O₂. Reduction might use NaBH₄ or catalytic hydrogenation. Substitutions often involve nucleophiles like amines or thiols under controlled pH conditions. Major Products Formed : These reactions yield a range of products, from modified thiadiazoles to entirely new heterocyclic structures, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: Biology : Its biological activity is under investigation, including potential antimicrobial, antifungal, and antiproliferative properties. Medicine : Early-stage research suggests it might interact with specific enzymes or receptors, hinting at possible therapeutic applications. Industry : It could be employed in the development of specialty chemicals or new materials due to its unique properties.

Mechanism of Action

Molecular Targets and Pathways: : The exact mechanism by which this compound exerts its effects is still under study. It likely interacts with enzymes or receptors via its carboxamide or trifluoromethyl groups, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole and Thiadiazole Families

The compound shares functional motifs with several synthesized carboxamide derivatives. Key comparisons include:

Key Observations :

- Thermal Stability : Higher melting points in fluorinated analogs (e.g., 3d, 181–183°C) suggest increased crystallinity due to halogenated aryl groups, whereas the target compound’s cyclopentyl group may reduce packing efficiency .

- Synthetic Yields : Similar coupling strategies (EDCI/HOBt in DMF) are used across compounds (yields 62–71%), implying the target compound’s synthesis would follow analogous steps but with adjusted stoichiometry for bulkier substituents .

Thiadiazole vs. Thiazole Derivatives

and highlight thiazole-based carboxamides, which differ in ring hybridization (thiazole: 5-membered, one S and one N vs. thiadiazole: two N and one S). For example:

- N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea (): Incorporates a thiourea linker, enabling flexible hydrogen bonding, unlike the rigid carboxamide in the target compound .

- 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () : Thiophene core with thiazole substituent; lower steric demand compared to the target’s thiadiazole-pyrazole system .

Research Findings and Implications

Spectroscopic and Analytical Comparisons

- ¹H-NMR : compounds show aromatic proton shifts at δ 7.2–8.1 ppm, similar to the target’s expected pyrazole and thiadiazole protons. The cyclopentyl group’s protons would likely resonate at δ 1.5–2.5 ppm, a region absent in simpler aryl derivatives .

- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) would exceed 450 Da, larger than derivatives (403–437 Da) due to the cyclopentyl and ethylenediamine linker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.